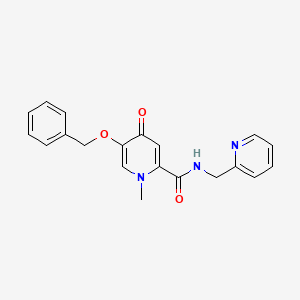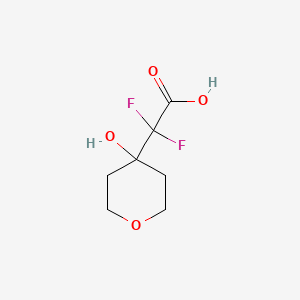![molecular formula C10H12N4O5S B2449543 3-[(2-Nitrophenyl)sulfonylamino]azetidine-3-carboxamide CAS No. 2138093-42-0](/img/structure/B2449543.png)
3-[(2-Nitrophenyl)sulfonylamino]azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Nitrophenyl)sulfonylamino]azetidine-3-carboxamide, commonly known as NSC 745887, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of sulfonamide compounds and has a molecular weight of 351.36 g/mol.
Mecanismo De Acción
NSC 745887 exerts its anti-cancer effects by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and plays a crucial role in promoting tumor growth and metastasis. By inhibiting CAIX activity, NSC 745887 can effectively suppress tumor growth and metastasis, making it a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
NSC 745887 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for eliminating cancer cells from the body. The compound also inhibits the migration and invasion of cancer cells, which are crucial steps in the process of cancer metastasis. Additionally, NSC 745887 has been shown to reduce the levels of hypoxia-inducible factor 1-alpha (HIF-1α), a protein that is overexpressed in many types of cancer cells and promotes tumor growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NSC 745887 has several advantages for lab experiments, including its high potency and selectivity for CAIX inhibition, as well as its ability to induce apoptosis and inhibit cancer cell migration and invasion. However, the compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on NSC 745887. One area of interest is the development of more efficient synthesis methods to produce the compound in larger quantities and with higher purity. Another area of research is the optimization of the compound's pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy as an anti-cancer drug. Additionally, further studies are needed to evaluate the safety and efficacy of NSC 745887 in preclinical and clinical trials, as well as its potential use in combination with other anti-cancer drugs for synergistic effects.
Métodos De Síntesis
NSC 745887 can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzenesulfonamide with 3-azetidinone. The resulting compound is then treated with acetic anhydride and hydrochloric acid to obtain NSC 745887 in its pure form. The synthesis method has been optimized to produce high yields of the compound with good purity and quality.
Aplicaciones Científicas De Investigación
NSC 745887 has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer cells. The compound has also been shown to inhibit the growth of cancer cells in animal models, making it a promising candidate for further development as an anti-cancer drug.
Propiedades
IUPAC Name |
3-[(2-nitrophenyl)sulfonylamino]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5S/c11-9(15)10(5-12-6-10)13-20(18,19)8-4-2-1-3-7(8)14(16)17/h1-4,12-13H,5-6H2,(H2,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALYCXMMZKUKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C(=O)N)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Nitrobenzenesulfonamido)azetidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophen-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2449460.png)

![4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2449463.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2,6-difluorobenzyl)oxalamide](/img/structure/B2449465.png)
![4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]quinoline](/img/structure/B2449467.png)

![N-cyclopentyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2449470.png)

![1-(Sec-butyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2449473.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide](/img/structure/B2449474.png)

![3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B2449481.png)
![benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2449482.png)